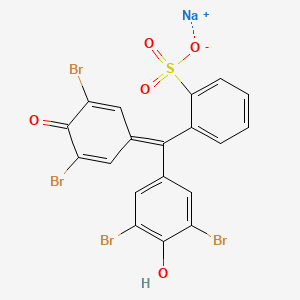

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

Vue d'ensemble

Description

Phenol, 4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt), also known as Bromophenol Blue, is an industrial chemical . It is mainly used as an analytical reagent in laboratories .

Molecular Structure Analysis

The molecular formula of this compound is C21H18O5S.Na and it has a molecular weight of 405.43 g/mol .Physical And Chemical Properties Analysis

This compound appears as a dark green powder or solid. It has a density of 0.954 g/mL at 20ºC and a melting point of over 300°C. It is soluble in water and ethanol .Applications De Recherche Scientifique

Synthesis and Polymerization

The compound has been utilized in the synthesis of alkali-metal compounds with aryloxo groups, showing promise in catalyzing l-lactide polymerization. This process involves the formation of alkali-metal complexes with high yields, indicating its potential in polymer science (Zhang Jie et al., 2011).

Ligand Properties and Metal Complex Formation

It has been studied for its ability to form stable 1,4-bidentate ligands based on mesoionic carbenes, leading to the generation of mononuclear rhodium(I) complexes. This demonstrates its utility in forming complex molecular structures with significant applications in organometallic chemistry (Gregorio Guisado‐Barrios et al., 2011).

Catalytic and Reactive Properties

The compound shows potential in forming N-Heterocyclic Carbenes by tautomerization of mesomeric betaines. This reactivity is significant for generating cyclic boron adducts and palladium complexes, indicating a broad range of applications in catalysis and materials science (Ming Liu et al., 2016).

Hydrogen Bond Formation and Crystal Packing

It plays a role in hydrogen bond formation between acidic compounds and bis(benzimidazole), contributing to the synthesis of organic salts and the understanding of supramolecular architectures. These findings are essential in the field of crystallography and materials science (Shouwen Jin et al., 2014).

Radical Scavenging Activity

Research has identified the compound's derivatives as possessing significant radical-scavenging activity. This aspect is crucial in understanding its potential applications in antioxidation and potentially in pharmaceuticals (Xiao-Juan Duan et al., 2007).

Proton Exchange Properties

The compound's derivatives have been synthesized and characterized for their proton exchange properties, making them valuable in the development of proton exchange membranes, with implications in energy and environmental technologies (S. Saha et al., 2017).

Applications in Water Encapsulation

It has shown the ability to self-assemble into dimers in water, demonstrating its potential in encapsulating monosubstituted benzenes, phenols, and polyaromatic hydrocarbons. This feature is particularly relevant in the fields of environmental science and materials engineering (C. Yue and B. Poh, 2019).

Sorption Behavior

Studies have also explored its role in the sorption of aromatic compounds on macroporous anion exchangers. This research is significant for environmental remediation and wastewater treatment applications (S. Dra̧gan et al., 1995).

Bioremediation Potential

The compound's role in the bioremediation of Bisphenol A using reverse micelles systems has been investigated. This aspect is crucial in addressing environmental pollution and promoting sustainable practices (Urvish Chhaya and A. Gupte, 2013).

Safety And Hazards

Safety measures should be taken when handling this compound. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)18(12)24)17(10-7-14(22)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKDJMRHSLWRFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Br4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069596 | |

| Record name | Bromophenol blue sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt | |

CAS RN |

62625-28-9 | |

| Record name | Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenol blue sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)